Fmoc-L-Ser[Psi(Me,Me)Pro]-OH
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Overview
Description
Fmoc-L-Ser[Psi(Me,Me)Pro]-OH: is a dipeptide compound that has gained significant attention in the field of peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. The compound is known for its stability and ability to form pseudoproline structures, which are valuable in the synthesis of complex peptides.
Mechanism of Action
Target of Action
Fmoc-L-Ser[Psi(Me,Me)Pro]-OH is a pseudoproline monomer used in solid-phase peptide synthesis (SPPS). Its primary target is the peptide chain being synthesized. Pseudoprolines are introduced to improve the solubility and folding of peptides during synthesis, particularly those containing non-natural or rare amino acids .
Mode of Action
The compound interacts with the growing peptide chain by incorporating itself into the sequence. This incorporation helps to prevent aggregation and misfolding of the peptide during synthesis. The pseudoproline structure introduces a kink in the peptide backbone, which disrupts secondary structures that can lead to aggregation .
Result of Action
The primary molecular effect of this compound is the prevention of peptide aggregation during synthesis. This leads to the production of peptides with correct folding and higher purity. At the cellular level, the synthesized peptides can exhibit enhanced biological activity and stability, making them more effective in their intended applications, such as drug development or research .
Action Environment
Environmental factors such as pH, temperature, and solvent conditions can influence the efficacy and stability of this compound during peptide synthesis. Optimal conditions must be maintained to ensure the proper incorporation of the pseudoproline into the peptide chain. Additionally, the storage and handling of the compound should be carefully managed to prevent degradation and ensure consistent performance in synthesis .
By understanding the mechanism of action of this compound, researchers can better utilize this compound in peptide synthesis to produce high-quality peptides for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Ser[Psi(Me,Me)Pro]-OH typically involves the following steps:
Fmoc Protection: The serine residue is protected with the Fmoc group to prevent unwanted reactions during the synthesis process.
Formation of Pseudoproline: The serine residue is converted into a pseudoproline by reacting with a suitable reagent, such as dimethyloxazolidine.
Coupling Reaction: The protected serine pseudoproline is then coupled with the proline residue using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-L-Ser[Psi(Me,Me)Pro]-OH can undergo oxidation reactions, particularly at the serine residue.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Reagents like trifluoroacetic acid (TFA) are commonly used to remove the Fmoc group.
Major Products Formed:
Oxidation: Oxidized derivatives of the serine residue.
Reduction: Reduced forms of the compound.
Substitution: Deprotected serine pseudoproline derivatives.
Scientific Research Applications
Chemistry: Fmoc-L-Ser[Psi(Me,Me)Pro]-OH is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its stability and ability to form pseudoproline structures make it valuable for synthesizing peptides with challenging sequences.
Biology: In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of pseudoproline-containing peptides.
Medicine: this compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its stability and structural properties make it a suitable candidate for developing drugs with improved pharmacokinetic profiles.
Industry: In the industrial sector, the compound is used in the production of synthetic peptides for various applications, including cosmetics and biotechnology.
Comparison with Similar Compounds
- Fmoc-L-Ala-L-Ser[Psi(Me,Me)Pro]-OH
- Fmoc-L-Ala-L-Thr[Psi(Me,Me)Pro]-OH
- Fmoc-L-Asn(Trt)-L-Ser[Psi(Me,Me)Pro]-OH
- Fmoc-L-Asn(Trt)-L-Thr[Psi(Me,Me)Pro]-OH
Uniqueness: Fmoc-L-Ser[Psi(Me,Me)Pro]-OH is unique due to its ability to form stable pseudoproline structures, which are not commonly found in other dipeptides. This property enhances its utility in peptide synthesis, making it a preferred choice for synthesizing peptides with challenging sequences.
Properties
IUPAC Name |
(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGJQFWYGIRJKS-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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